molecular formula C11H11N7 B2470723 4-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]aniline CAS No. 1092289-57-0

4-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]aniline

Cat. No. B2470723
CAS RN: 1092289-57-0
M. Wt: 241.258
InChI Key: IJUINBZNFJSATP-UHFFFAOYSA-N
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Description

The compound “4-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]aniline” is an intermediate useful in organic synthesis and other chemical processes . It is related to polytriazolylamine ligands, which are known to stabilize Cu (I) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition .


Synthesis Analysis

The synthesis of related compounds involves the click reaction between 4-O-propargylated benzaldehyde and various organic bromides/azides . This process yields a diverse series of analogues in good yield . Another synthesis method involves the reaction of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as IR spectroscopy and NMR . For example, the IR spectrum shows characteristic peaks for C–H stretching in the triazole ring and the CHO group . The NMR spectrum provides information about the chemical environment of the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can act as a ligand in copper-catalyzed reactions . It can also undergo reactions with other compounds to form new products .


Physical And Chemical Properties Analysis

The compound is an off-white solid with a melting point of 60–62 °C . Its molecular weight is 174.207 g/mol . The compound’s IR and NMR spectra provide further information about its physical and chemical properties .

Scientific Research Applications

Antimicrobial Activity

1,2,4-Triazole derivatives have garnered attention due to their antimicrobial properties. Researchers have explored the synthesis of novel 1,2,4-triazole compounds for their potential as antimicrobial agents. For instance, some derivatives of this scaffold have demonstrated activity against bacterial strains . Further investigations into the specific antimicrobial mechanisms and potential applications are ongoing.

Agrochemical Applications

Among the synthesized 1,2,4-triazole derivatives, one compound—CGR3 —has shown promise as an agrochemical. CGR3 functions as a root growth stimulant, promoting primary root length. Additionally, it influences the levels of endogenous hormones (such as IAA, ABA, and GA3), playing a crucial role in controlling primary root development . This suggests potential applications in agriculture and crop management.

Pharmaceutical Chemistry

1,2,4-Triazoles serve as essential pharmacophores due to their hydrogen-bonding and dipole interactions with biological receptors. Several pharmaceuticals containing the 1,2,4-triazole group are well-known, including Fluconazole, Flupoxam, and Anastrozole. These compounds find use in antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . Researchers continue to explore novel synthetic methodologies to access 1,2,4-triazole-containing scaffolds for drug discovery.

Materials Sciences and Organic Catalysts

The unique structure and properties of 1,2,4-triazoles make them valuable in materials sciences and organic catalysis. Their widespread potential activity has led to the design of various synthetic methods for accessing this scaffold. Multistep synthetic routes provide access to a diverse range of 1,2,4-triazole derivatives . Researchers investigate their applications in fields beyond pharmaceuticals, including materials development and catalysis.

Safety and Hazards

This compound is considered hazardous. It is harmful if inhaled, causes skin irritation, may cause respiratory irritation, is harmful if swallowed, and causes serious eye irritation . Safety measures include wearing protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

The compound and its related compounds have potential applications in medicinal chemistry due to their antimicrobial and anticancer activities . They could be used as a structural optimization platform for the design and development of more selective and potent therapeutic molecules .

properties

IUPAC Name

4-[5-(1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N7/c12-9-3-1-8(2-4-9)11-15-10(16-17-11)5-18-7-13-6-14-18/h1-4,6-7H,5,12H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUINBZNFJSATP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=N2)CN3C=NC=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]aniline

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